2-(4-Fluorophenoxy-d4)-acetic Acid 2-(4-Fluorophenoxy-d4)-acetic Acid
Brand Name: Vulcanchem
CAS No.: 1346598-29-5
VCID: VC0120328
InChI: InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D
SMILES: C1=CC(=CC=C1OCC(=O)O)F
Molecular Formula: C8H7FO3
Molecular Weight: 174.164

2-(4-Fluorophenoxy-d4)-acetic Acid

CAS No.: 1346598-29-5

Cat. No.: VC0120328

Molecular Formula: C8H7FO3

Molecular Weight: 174.164

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenoxy-d4)-acetic Acid - 1346598-29-5

Specification

CAS No. 1346598-29-5
Molecular Formula C8H7FO3
Molecular Weight 174.164
IUPAC Name 2-(2,3,5,6-tetradeuterio-4-fluorophenoxy)acetic acid
Standard InChI InChI=1S/C8H7FO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)/i1D,2D,3D,4D
Standard InChI Key ZBIULCVFFJJYTN-RHQRLBAQSA-N
SMILES C1=CC(=CC=C1OCC(=O)O)F

Introduction

2-(4-Fluorophenoxy-d4)-acetic acid is a specialized organic compound belonging to the class of phenoxyacetic acids. This compound is characterized by the presence of a deuterium-labeled fluorophenoxy group, which enhances its utility in isotopic studies and analytical applications. It is primarily used in research and development, particularly in the synthesis of pharmaceutical intermediates and in isotopic labeling for biological studies.

Synthesis Overview

The synthesis of 2-(4-Fluorophenoxy-d4)-acetic acid typically involves the following steps:

  • Preparation of Fluorophenol Derivative:

    • A fluorophenol precursor is treated with a deuterium source to replace hydrogen atoms with deuterium isotopes.

  • Etherification Reaction:

    • The labeled fluorophenol undergoes a Williamson ether synthesis with chloroacetic acid or its derivatives to form the phenoxyacetic acid structure.

  • Purification:

    • The crude product is purified using recrystallization or column chromatography to ensure high isotopic purity.

This process ensures that the final product retains its isotopic labeling while maintaining chemical integrity.

Applications

  • Pharmaceutical Research:

    • Used as an intermediate in the synthesis of drugs targeting specific biological pathways.

    • Deuterium labeling aids in pharmacokinetic studies by allowing precise tracking of metabolic pathways.

  • Isotopic Studies:

    • The compound's deuterium content makes it ideal for use in NMR spectroscopy and mass spectrometry, providing enhanced resolution and reduced background noise.

  • Biological Testing:

    • Serves as a probe in enzyme kinetics and receptor binding studies due to its labeled structure.

Structural Insights

The structure of 2-(4-Fluorophenoxy-d4)-acetic acid consists of:

  • A phenoxy group substituted with a fluorine atom at the para position.

  • A carboxylic acid functional group attached via an ether linkage.

  • Four deuterium atoms replacing hydrogen atoms on the phenyl ring, enhancing analytical stability.

This unique configuration allows for targeted interactions in both chemical and biological systems.

Research Findings

Recent studies have highlighted the following aspects:

  • Stability:

    • The deuterium labeling significantly improves thermal and chemical stability compared to non-labeled analogs.

  • Biological Activity:

    • While not inherently bioactive, its derivatives have shown potential in antimicrobial and anticancer applications when modified appropriately .

  • Analytical Utility:

    • Demonstrated superior performance in NMR spectroscopy due to reduced proton exchange interference .

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling phenoxyacetic acids apply:

  • Use personal protective equipment (PPE) such as gloves and goggles.

  • Work in a well-ventilated area or under a fume hood.

  • Store in a cool, dry place away from strong oxidizing agents.

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